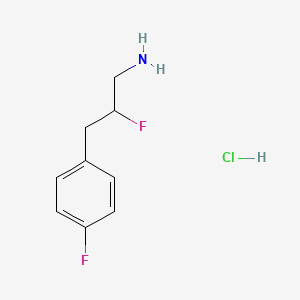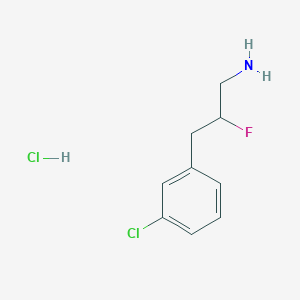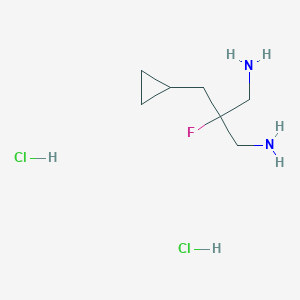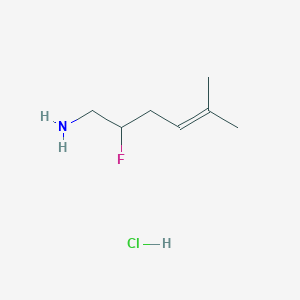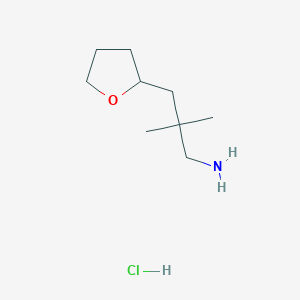![molecular formula C11H15NO2 B1484792 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol CAS No. 2166180-74-9](/img/structure/B1484792.png)
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for “2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol” is not specified in the sources, a related compound, 2-Amino-4-methylphenol, has been used in the synthesis of novel functionalized spiropyran derivatives .Molecular Structure Analysis
The molecular structure of a related compound, 2-Amino-4-methylphenol, is provided in the sources . It has a linear formula of H2NC6H3(CH3)OH and a molecular weight of 123.15 .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 2-Amino-4-methylphenol, are provided in the sources . It is a solid with a melting point of 133-136 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Stabilization
- The synthesis of complex aminophenol derivatives has been investigated for applications in polymer stabilization, highlighting the role of aminophenols in enhancing the thermal stability of polymeric materials. For instance, a study explored the synthesis of derivatives through the interaction of aminophenols with other compounds, aiming at their application as thermostabilizers to polypropylene (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Advanced Synthesis Techniques
- Research on the Ugi four-component reaction (U-4CR) involving 2-aminophenols demonstrated the synthesis of complex organic structures, which could have implications in drug discovery and material science (Dai, Shi, & Wu, 2008).
Environmental Biodegradation
- Enzymatic studies on the degradation of aromatic compounds by bacterial strains have utilized 2-aminophenols to understand the biochemical pathways involved in environmental biodegradation processes (Lendenmann & Spain, 1996).
Analytical Chemistry Applications
- Aminophenol derivatives have been developed as fluorescence derivatization reagents for the detection of aromatic aldehydes in liquid chromatography, showcasing their utility in analytical chemistry for sensitive detection methods (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).
Biological and Medicinal Chemistry
- The synthesis and characterization of aminophenol derivatives with potential antimicrobial and enzyme inhibition properties reflect the broader interest in these compounds for therapeutic applications. For example, studies on novel azo-azomethine dyes derived from aminophenols have explored their antimicrobial efficacy (Kose et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar compound, 2-amino-4-methylphenol, has been found to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Mode of Action
It’s structurally similar compound, 2-amino-4-methylphenol, has been shown to react with acetylacetone in absolute ethanol to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone .
Biochemical Pathways
It’s structurally similar compound, 2-amino-4-methylphenol, has been found to be a major sensitizer in contact allergy to disperse yellow 3 .
Biochemische Analyse
Biochemical Properties
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to react with acetylacetone in absolute ethanol to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone . Additionally, it was converted to dihydrophenoxazinone by purified human hemoglobin . These interactions suggest that this compound may have significant implications in biochemical pathways involving these enzymes and proteins.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, which may have therapeutic implications. For example, its interaction with human hemoglobin suggests potential effects on oxygen transport and cellular respiration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been observed to undergo oxidative reactions, leading to the formation of brownish-yellow materials when exposed to human erythrocytes or purified human hemoglobin . These oxidative reactions are coupled with the oxidation of hemoglobin, indicating a complex mechanism of action at the molecular level.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound’s impact on metabolic pathways and cellular processes is dose-dependent, with threshold effects observed at specific concentrations
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence cellular metabolism and energy production . For example, its interaction with human hemoglobin suggests a potential role in oxygen transport and cellular respiration . Understanding the metabolic pathways involving this compound is crucial for developing therapeutic strategies and assessing its safety and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[[(1R,2R)-2-hydroxycyclobutyl]amino]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-2-4-11(14)9(6-7)12-8-3-5-10(8)13/h2,4,6,8,10,12-14H,3,5H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWIMIUPTHGAJE-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B1484709.png)
![3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484710.png)
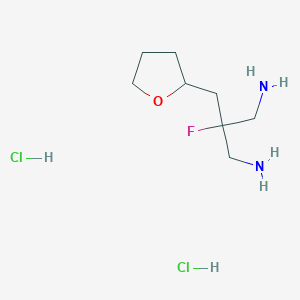

amine hydrochloride](/img/structure/B1484714.png)



